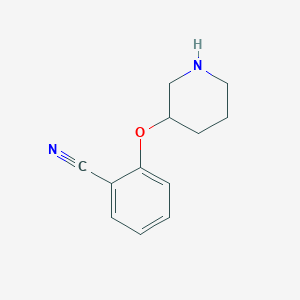

2-(3-Piperidinyloxy)benzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-piperidin-3-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11/h1-2,4,6,11,14H,3,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNZLBNNIBEIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639918 | |

| Record name | 2-[(Piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-51-5 | |

| Record name | Benzonitrile, 2-(3-piperidinyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Benzonitrile and Piperidine Scaffolds in Modern Chemical Biology and Drug Discovery

The benzonitrile (B105546) and piperidine (B6355638) moieties are foundational structures in the design and development of new therapeutic agents. Their prevalence in a vast array of biologically active compounds underscores their importance to the fields of chemical biology and drug discovery.

The benzonitrile group, an aromatic ring substituted with a nitrile (-C≡N) function, is a versatile pharmacophore found in numerous FDA-approved drugs. sigmaaldrich.com Its unique physicochemical properties make it a valuable component in drug design. The nitrile group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the benzene (B151609) ring, influencing its interactions with biological targets. sigmaaldrich.com It is often considered a bioisostere of other functional groups like carbonyls, hydroxyls, and halogens, acting as a hydrogen bond acceptor. sigmaaldrich.com This allows medicinal chemists to fine-tune the binding affinity of a molecule to its target protein. Furthermore, the incorporation of a benzonitrile moiety can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability. sigmaaldrich.com Substituted benzonitriles have been successfully developed as inhibitors of various enzymes and have shown potential in the treatment of a range of diseases, including cancer. sigmaaldrich.comresearchgate.net

The piperidine scaffold, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. nih.gov Its three-dimensional structure and the basicity of the nitrogen atom allow for a wide range of chemical modifications, leading to diverse biological activities. Piperidine derivatives are found in drugs targeting the central nervous system, as well as in agents with anti-inflammatory, analgesic, and antimicrobial properties. sdu.edu.cn The flexibility of the piperidine ring allows it to adopt various conformations, enabling it to fit into the binding pockets of a wide array of biological targets. The nitrogen atom can be readily functionalized, providing a convenient handle for modulating the physicochemical and pharmacological properties of the molecule. nih.gov

An Overview of Research Interests in Piperidinyloxy Substituted Benzonitriles

While direct and extensive research specifically on 2-(3-Piperidinyloxy)benzonitrile is not widely published, the research interests in compounds containing both a piperidine (B6355638) and a benzonitrile (B105546) or a related aromatic nitrile moiety can be inferred from studies on structurally similar molecules. The combination of a flexible, basic piperidine ring with a polar, aromatic benzonitrile system creates a chemical entity with the potential to interact with a variety of biological targets.

A significant area of interest for such compounds is in the modulation of neurotransmitter receptors , particularly dopamine (B1211576) and serotonin (B10506) receptors. Many potent antagonists for these receptors feature a basic nitrogen atom, often within a piperidine or piperazine (B1678402) ring, connected to an aromatic system. nih.govnih.govnih.gov The distance and geometry between the basic nitrogen and the aromatic ring are critical for receptor affinity and selectivity. The ether linkage in piperidinyloxy-substituted benzonitriles provides a specific spatial arrangement of these two key pharmacophoric elements.

Another prominent area of research for piperidine-containing aromatic compounds is the targeting of sigma receptors . researchgate.netnih.govmdpi.com These receptors are implicated in a range of neurological disorders and are also overexpressed in some cancer cells. researchgate.netnih.govmdpi.com The development of high-affinity ligands for sigma receptors is an active area of research, and compounds featuring a piperidine ring linked to an aromatic system are a common structural motif in this class of ligands. uniba.it

Furthermore, the search for novel antimicrobial and antiviral agents often involves the exploration of diverse heterocyclic scaffolds. The combination of a piperidine and a nitrile-containing aromatic system could lead to compounds with interesting antimicrobial profiles. For instance, derivatives of pyridine (B92270) and pyrazine (B50134) containing a piperidine substituent have shown significant tuberculostatic activity. nih.gov Similarly, 2-oxonicotinonitrile derivatives have been investigated for their antiviral and antimicrobial properties. mdpi.com

The Current Research Landscape Pertaining to 2 3 Piperidinyloxy Benzonitrile Analogues and Derivatives

Strategies for Constructing the Benzonitrile Moiety with Ether Linkage

The formation of the ether linkage between the piperidine and benzonitrile moieties is a critical step in the synthesis of the target compound. Various strategies have been developed to achieve this, primarily focusing on etherification reactions and the introduction of the nitrile group.

Etherification Reactions Employing Hydroxypiperidines and Halomethylbenzonitrile Precursors

A primary method for constructing the piperidinyloxy-benzonitrile scaffold is through etherification reactions. The Williamson ether synthesis is a classic and versatile method for this purpose. masterorganicchemistry.comchem-station.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, 3-hydroxypiperidine (B146073) is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comvanderbilt.edu This alkoxide then acts as a nucleophile, attacking an electrophilic halomethylbenzonitrile, such as 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile. The reaction proceeds via an SN2 mechanism, where the alkoxide displaces the halide on the benzonitrile ring to form the desired ether linkage. masterorganicchemistry.comlibretexts.org The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the SN2 reaction. chem-station.com

The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide. Primary alkyl halides are most effective, while secondary and tertiary halides may lead to competing elimination reactions. masterorganicchemistry.comchem-station.com

Introduction of the Nitrile Group via Oxidative Pathways

An alternative approach to forming the benzonitrile moiety involves the introduction of the nitrile group through oxidative pathways. For instance, a primary alcohol or an aldehyde on the benzene (B151609) ring can be converted to a nitrile. One such method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst. mdpi.com TEMPO-mediated oxidation can convert a primary alcohol to an aldehyde, which can then be further transformed into a nitrile. mdpi.comresearchgate.net This two-step process might involve the initial oxidation of a hydroxymethyl group on the benzene ring to an aldehyde, followed by conversion to the nitrile using reagents like hydroxylamine (B1172632) and a dehydrating agent.

Convergent and Divergent Synthetic Routes for Piperidinyloxybenzonitriles

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies.

A convergent synthesis involves the separate synthesis of the piperidine and benzonitrile fragments, which are then coupled together in a later step. This is exemplified by the Williamson ether synthesis described earlier, where pre-functionalized 3-hydroxypiperidine and a halobenzonitrile are joined. masterorganicchemistry.comresearchgate.net This approach allows for the independent modification of each fragment before the coupling reaction, offering flexibility in creating a variety of analogs.

A divergent synthesis , on the other hand, starts with a common intermediate that already contains the core piperidinyloxy-benzonitrile structure. This core is then systematically modified to generate a library of related compounds. For example, once this compound is synthesized, the piperidine ring or the benzonitrile ring can be subjected to various chemical transformations to introduce diversity.

Advanced Reaction Chemistry of the Piperidinyloxy-Benzonitrile Core

The core structure of this compound possesses two key reactive sites: the benzonitrile ring and the piperidine ring. These sites allow for a range of chemical modifications to create diverse derivatives.

Functional Group Interconversions on the Benzonitrile Ring

The nitrile group on the benzonitrile ring is a versatile functional group that can be transformed into other functionalities. ub.edufiveable.meslideshare.net

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation can be achieved using various reducing agents. Catalytic hydrogenation using platinum or palladium catalysts is a common method. researcher.lifersc.org Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this reduction. vanderbilt.edu

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxamide. researchgate.netchemistrysteps.comcommonorganicchemistry.com Careful control of reaction conditions, such as using milder conditions, can sometimes allow for the isolation of the amide as the primary product. chemistrysteps.comarkat-usa.org Further hydrolysis of the amide under more vigorous conditions will yield the corresponding carboxylic acid. nih.gov

These transformations are valuable for introducing new functional groups that can alter the chemical and biological properties of the molecule.

Chemical Modifications and Derivatization of the Piperidine Ring

The piperidine ring, particularly the nitrogen atom, is another site for chemical modification. nih.gov

N-Alkylation: The secondary amine of the piperidine ring can be readily alkylated. researchgate.netgoogle.com This is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net The choice of alkylating agent allows for the introduction of a wide variety of substituents on the nitrogen atom. acs.org

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides or anhydrides to form amides.

Modifications at other positions: While less common, modifications at other positions of the piperidine ring are also possible, though they may require more complex synthetic strategies involving the protection of the nitrogen and subsequent functionalization. odu.edu

These derivatization reactions on the piperidine ring are crucial for exploring the structure-activity relationships of this class of compounds.

Coupling Reactions and Cascade Processes in Analogue Synthesis

The synthesis of analogues of this compound often employs advanced coupling reactions and cascade processes to efficiently construct molecular complexity from simpler starting materials. These strategies are crucial for developing libraries of related compounds for structure-activity relationship studies.

Coupling Reactions: Multi-component coupling reactions are a powerful tool for rapidly assembling complex molecules. For instance, a general and efficient method for synthesizing imidazopyridines involves a copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes. nih.gov This approach allows for the creation of diverse heterocyclic cores that can be considered analogues to the piperidine-benzonitrile scaffold. The reaction proceeds through the formation of a propargylamine (B41283) intermediate, which then undergoes a 5-exo-dig cyclization. nih.gov The utility of this method has been demonstrated in the one-pot synthesis of pharmaceutical agents like Alpidem and Zolpidem. nih.gov

Similarly, nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, provide a regioselective method for synthesizing substituted pyrazines, which are found in nature as flavor components and pheromones. thieme-connect.de This demonstrates the power of cross-coupling to introduce alkyl or aryl substituents onto a heterocyclic core in a controlled manner.

Cascade Processes: Cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant and atom-economical approach to building complex ring systems like piperidine. One such method involves the intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, to produce polysubstituted alkylidene piperidines. mdpi.com Another sophisticated strategy is a stereocontrolled formal [2+2+2] radical-ionic cascade process used to assemble azabicyclo[4.3.0]nonanes from chiral allylsilanes bearing an oxime moiety. nih.gov This cascade involves the addition of an α-iodoester, a 5-exo-trig cyclization, and a final lactamization to form the fused piperidinone structure. nih.gov

Enzymatic cascades have also emerged as a green methodology for synthesizing chiral piperidines. researchgate.net These one-pot, multi-enzyme systems can convert keto acids or diamines into optically pure heterocyclic products. researchgate.net Furthermore, Diversity-Oriented Synthesis (DOS) makes use of strategies like Type II Anion Relay Chemistry (ARC) to generate all possible stereoisomers of 2,4,6-trisubstituted piperidines, providing a modular approach to a wide range of complex analogues from simple building blocks. nih.gov

Table 1: Examples of Coupling and Cascade Reactions for Analogue Synthesis

| Reaction Type | Key Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|

| Three-Component Coupling | Copper salts (e.g., CuCl, Cu(OTf)₂) | Imidazo[1,2-a]pyridines | nih.gov |

| Radical-Ionic Cascade | α-iodoester, Triethylborane (Et₃B) | Fused Piperidinones (Azabicyclo[4.3.0]nonanes) | nih.gov |

| Reductive Hydroamination Cascade | Acid-mediated | Substituted Piperidines | mdpi.com |

| Anion Relay Chemistry (ARC) | Dithianes, Bifunctional Linchpins, Aziridines | 2,4,6-Trisubstituted Piperidines | nih.gov |

| Negishi Cross-Coupling | Nickel catalyst, Organozinc halides | Trialkylpyrazines | thieme-connect.de |

Industrial and Laboratory Scale Synthesis Considerations

The production of this compound and its precursors involves distinct methodologies depending on the scale of operation. Industrial synthesis prioritizes cost-effectiveness and efficiency for large-volume production, while laboratory synthesis focuses on versatility, control, and accessibility for research purposes.

Industrial Scale Synthesis: Ammoxidation of Toluene (B28343)

The benzonitrile core of the target molecule is produced industrially on a massive scale primarily through the vapor-phase catalytic ammoxidation of toluene. atamanchemicals.com This process, sometimes referred to as the SOHIO process, involves the reaction of toluene with ammonia (B1221849) (NH₃) and oxygen (O₂) at high temperatures, typically between 400 and 450 °C. atamanchemicals.comwikipedia.org

The reaction is carried out over heterogeneous catalysts, most commonly mixed metal oxides. medcraveonline.com Vanadium and molybdenum oxides are typical catalytic components. wikipedia.org The original catalyst developed for the related synthesis of acrylonitrile (B1666552) was bismuth phosphomolybdate (BiPMo₁₂O₄₀). wikipedia.org The reaction proceeds in a fluidized bed reactor where pre-heated gaseous toluene and ammonia are mixed with air. google.com The resulting gaseous benzonitrile is then cooled, condensed, and purified by distillation to yield the final product. google.com While highly efficient, the process can generate byproducts, and maintaining high selectivity is a key challenge. wikipedia.org To mitigate unwanted combustion reactions, the concentration of toluene in the feed is often kept low. medcraveonline.com Recent research has explored fabricating transition metal oxide clusters within the sub-nano spaces of zeolite pores to enhance both activity and selectivity under normal reactant concentrations. medcraveonline.com

Table 2: Industrial Ammoxidation of Toluene for Benzonitrile Production

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Toluene, Ammonia, Oxygen (Air) | atamanchemicals.comwikipedia.org |

| Temperature | 400 - 450 °C | atamanchemicals.comgoogle.com |

| Catalysts | Mixed metal oxides (e.g., V₂O₅, MoO₃), Bismuth phosphomolybdate | wikipedia.orgmedcraveonline.com |

| Reactor Type | Fluidized bed reactor | google.com |

| Key Process | Vapor-phase catalytic oxidation in the presence of ammonia | atamanchemicals.com |

Laboratory Scale Synthesis

On a laboratory scale, the synthesis of this compound involves a multi-step approach.

Benzonitrile Preparation: While ammoxidation can be performed in a lab setting, other methods are often more convenient. These include the dehydration of benzamide (B126) or the Rosenmund-von Braun reaction, which uses cuprous cyanide or sodium cyanide to displace a halide (like bromide) from bromobenzene. atamanchemicals.com

Piperidine Ring Synthesis: The piperidine moiety is commonly prepared via the catalytic hydrogenation of the corresponding pyridine (B92270) precursor. google.com For instance, 3-hydroxypyridine (B118123) can be reduced to 3-hydroxypiperidine using catalysts like Raney Nickel in a high-pressure reactor under a hydrogen atmosphere. google.com

Ether Formation: The final assembly of this compound in the lab would typically be achieved through a nucleophilic aromatic substitution or a Williamson ether synthesis. This involves coupling 3-hydroxypiperidine (often with the amine protected) with an activated benzonitrile, such as 2-fluorobenzonitrile. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group, facilitating its attack on the electron-deficient aromatic ring. The general preparation of various piperidyl ethers via such methods has been well-documented. rsc.org

Gram-Scale Transformations: Laboratory procedures are often designed for gram-scale synthesis. An example of a relevant transformation is the cyclotrimerization of benzonitriles into 2,4,6-triaryl-1,3,5-triazines, which can be achieved on a gram scale using catalytic systems composed of titanium complexes and magnesium, with the product isolated by simple recrystallization. researchgate.net

Elucidation of Radical Intermediates in Nitrile Formation and Functionalization

Radical-mediated reactions are pivotal in the synthesis and modification of nitrile-containing molecules. The use of radical scavengers, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), has been instrumental in elucidating the presence of transient radical intermediates in these reaction pathways. researchgate.netrhhz.net

TEMPO is a stable aminoxyl radical that can efficiently trap reactive carbon-centered radicals, forming stable adducts that can be detected and characterized. researchgate.netwikipedia.orgnih.gov This trapping technique provides strong evidence for mechanisms involving hydrogen atom transfer (HAT) or single-electron transfer (SET) processes. researchgate.net For instance, in the functionalization of alkenes, a radical initiator can generate an initial radical species which then adds to the double bond. The resulting alkyl radical intermediate can be intercepted by TEMPO, confirming the radical nature of the transformation. rhhz.net

Table 1: Applications of TEMPO in Mechanistic Studies and Synthesis

| Application | Role of TEMPO | Reaction Type | Key Insight | Reference |

|---|---|---|---|---|

| Radical Detection | Radical Scavenger/Trap | Alkene Functionalization, HAT reactions | Confirms the presence of transient alkyl radical intermediates by forming stable TEMPO adducts. | researchgate.net |

| Catalytic Oxidation | Co-catalyst/Mediator | Oxidation of alcohols/aldehydes to nitriles | Facilitates the oxidation cycle by being converted to the active N-oxoammonium ion oxidant. | nih.gov |

| Polymerization | Mediator | Nitroxide-Mediated Radical Polymerization (NMP) | Controls polymer chain growth by reversibly capping the growing polymer chain. | wikipedia.org |

| Cyclization Reactions | Radical Initiator | Cyclization of unsaturated oximes | Initiates the reaction by forming an initial oxime radical that undergoes cyclization. | rhhz.net |

Electrochemical Pathways in Benzonitrile Synthesis and Functionalization

Electrosynthesis offers a sustainable and highly controllable alternative to traditional chemical methods for redox transformations, often operating under mild conditions without the need for stoichiometric chemical oxidants or reductants. researchgate.net This approach is highly relevant for the synthesis and functionalization of benzonitrile derivatives.

The electrochemical synthesis of complex molecules like N-aryl isoindolinones can be initiated from 2-formyl benzonitrile precursors. nih.govnih.gov These reactions often proceed through a cascade mechanism where an initial electrochemical activation step triggers a series of subsequent chemical transformations. nih.gov For example, the constant current electrolysis of 2-formyl benzonitrile with anilines in a divided cell leads to the formation of 3-N-aryl substituted isoindolinones. nih.gov Mechanistic studies, including cyclic voltammetry and DFT calculations, reveal that the process is initiated by the electrochemical generation of a crucial anionic intermediate, which then undergoes a sequence of intramolecular transfers and cyclization. nih.gov

Furthermore, electrochemical methods can be used for the direct C-H amidation of arenes using nitriles like acetonitrile and benzonitrile as the nitrogen source. researchgate.net In these copper-catalyzed reactions, electrochemical oxidation facilitates the site-selective formation of C-N bonds under mild conditions. researchgate.net The electro-reduction of the nitrile group itself is also a key transformation, converting benzonitriles into valuable benzylamines through a process involving multiple proton and electron transfers. nih.gov The selectivity and efficiency of these electrochemical reactions can be precisely tuned by controlling parameters such as electrode material, current density, and solvent system. researchgate.netnih.gov

Table 2: Examples of Electrochemical Reactions Involving Benzonitrile Derivatives

| Reaction | Precursor(s) | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Cascade Reaction | 2-Formyl Benzonitrile, Anilines | N-Aryl Isoindolinones | Electrochemically initiated formation of an anionic intermediate followed by chemical cascade. | nih.govnih.gov |

| C-H Amidation | Benzene derivatives, Acetonitrile/Benzonitrile | N-Aryl/Benzyl Acetamides/Benzamides | Copper-catalyzed, electro-oxidative C-H activation and C-N bond formation. | researchgate.net |

| Nitrile Reduction | Benzonitrile (BZN) | Benzylamine (BZA) | Multi-electron, multi-proton transfer to form an imine intermediate, followed by further reduction. | nih.gov |

| Dehydrogenative Coupling | Substituted 2-aminobenzamides | N,N′-disubstituted indazolin-3-ones | Intramolecular anodic N-N coupling via a proposed biradical pathway. | rsc.org |

Detailed Reaction Mechanisms for Key Derivatization Steps

The functionalization of this compound and its precursors involves several fundamental reaction types, including C-C bond cleavage, nucleophilic attacks, and cycloadditions.

C-C Bond Cleavage: The carbon-cyano (C-CN) bond in nitriles, while generally stable, can be activated and cleaved under catalytic conditions. Nickel-catalyzed reactions, for example, can achieve the cleavage of C-CN bonds, allowing for subsequent carbocyanation of alkynes. researchgate.net This process involves the oxidative addition of the nitrile to the metal center, followed by the insertion of an alkyne and reductive elimination, leading to the formation of two new C-C bonds. researchgate.net

Nucleophilic Attacks: The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for nucleophilic addition reactions, which are central to the derivatization of nitriles. chemistrysteps.comlibretexts.org

Hydrolysis: In the presence of acid or base, water acts as a nucleophile, attacking the nitrile carbon to form an amide intermediate, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org

Reduction: Hydride reagents like LiAlH₄ add to the nitrile, ultimately yielding a primary amine after workup. libretexts.org The use of a milder reducing agent like DIBAL-H can stop the reaction at the aldehyde stage after hydrolysis of the intermediate imine.

Organometallic Addition: Grignard and organolithium reagents attack the nitrile carbon to form an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.comlibretexts.org

Cycloadditions: Nitrile oxides, which can be generated from precursors, are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles. The reaction of a benzonitrile oxide with an alkene, for instance, is a highly efficient method for constructing isoxazoline (B3343090) rings. researchgate.net The mechanism of these reactions is often concerted, though asynchronous, with the regioselectivity being controlled by both electronic and steric factors of the reactants. researchgate.netrsc.org

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to probe experimentally. mdpi.com DFT calculations are used to model reaction pathways, determine the geometries of transition states, and calculate the activation energies of catalytic cycles. mdpi.com

In the study of electrochemical reactions involving benzonitrile precursors, DFT calculations have been used to investigate the mechanism of subsequent chemical cascade reactions following an initial electrochemical activation. nih.gov By calculating the Gibbs free energies of intermediates and transition states, researchers can map out the most favorable reaction pathway. For example, in the electrosynthesis of isoindolinones from 2-formyl benzonitrile, DFT studies have elucidated the sequence of hydrogen and hydroxide (B78521) transfers that lead to the final cyclized product. nih.gov

DFT is also applied to understand catalytic cycles in detail. For reactions involving the activation of C-C bonds in nitriles, computational studies can model the oxidative addition, migratory insertion, and reductive elimination steps, providing energetic profiles that explain catalyst activity and selectivity. researchgate.net Similarly, for cycloaddition reactions, DFT can predict the regioselectivity by comparing the activation barriers of different possible pathways and analyzing the frontier molecular orbitals of the reactants. researchgate.net DFT calculations have also been employed to investigate radical-mediated processes, such as the intramolecular translocation of cyano groups, by calculating the energetics of radical addition to the nitrile and subsequent fragmentation steps. researchgate.net

Pharmacological Investigations and Biological Activities of 2 3 Piperidinyloxy Benzonitrile Analogues

In Vitro Characterization of Biological Targets

The initial stages of drug discovery for 2-(3-Piperidinyloxy)benzonitrile analogues involve comprehensive in vitro studies to determine their interaction with specific biological molecules. This characterization is crucial for understanding their mechanism of action and for guiding further development.

Analogues featuring the piperidine (B6355638) moiety, a core component of this compound, have been investigated for their affinity for various receptors, with a notable focus on histamine (B1213489) H3 (H3) receptors. The piperidine group is considered a critical structural element for dual H3 and sigma-1 (σ1) receptor activity. ugr.es

Studies on novel, non-imidazole histamine H3 receptor antagonists have demonstrated high-affinity binding. nih.gov For instance, a series of ten novel H3 receptor antagonists showed high affinity in a receptor binding assay using rat brain cortex membranes, with pKi values ranging from 7.56 to 8.68. nih.gov The specific binding of the radioligand [3H]-Nα-methylhistamine was effectively displaced by these compounds, indicating a direct interaction with the H3 receptor. nih.gov Further research using [3H]A-349821, a selective H3 receptor inverse agonist radioligand, confirmed high-affinity binding to both rat and human H3 receptors. nih.gov The affinity for human H3 receptors was found to be 10-fold higher than for rat H3 receptors. nih.gov

In functional assays, these compounds act as antagonists, reversing the effects of H3 receptor agonists. For example, the inhibition of electrically evoked tritium (B154650) overflow from mouse brain cortex slices by histamine was counteracted by these novel antagonists, with apparent pA2 values ranging from 7.07 to 9.20. nih.gov This demonstrates their functional antagonism at the H3 autoreceptor, which regulates neurotransmitter release.

Table 1: Receptor Affinity and Functional Antagonism of Histamine H3 Receptor Antagonists

| Compound Class | Binding Affinity (pKi) | Functional Antagonism (pA2) |

|---|---|---|

| Novel H3 Antagonists (Series of 10) | 7.56 - 8.68 | 7.07 - 9.20 |

| Thioperamide (Standard Antagonist) | - | 8.79 |

Data sourced from studies on novel H3 receptor antagonists. nih.gov

Derivatives of benzonitrile (B105546) have been evaluated as inhibitors of various enzymes, particularly those relevant to neurodegenerative diseases. One key area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov

A series of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, which are structurally related to benzonitrile, were identified as a new class of selective AChE inhibitors. nih.gov The most potent compound in this series demonstrated an IC50 value of 64 µM. nih.gov Kinetic studies revealed a competitive inhibition pattern, suggesting that these compounds bind to the active site of AChE. nih.gov This is a promising therapeutic strategy for Alzheimer's disease, as inhibiting AChE can help restore acetylcholine levels in the brain. nih.gov Other AChE inhibitors used in the treatment of Alzheimer's include donepezil, galantamine, and rivastigmine. nih.govnih.gov

In addition to cholinesterases, related heterocyclic structures have shown inhibitory activity against other enzymes. For example, certain benzotriazinones, which can be considered structural analogues, have been identified as potent inhibitors of thioredoxin reductase (TrxR), an enzyme implicated in cancer. nih.gov

Table 2: Enzyme Inhibition by Benzonitrile-Related Analogues

| Compound Class | Target Enzyme | Inhibition Data | Inhibition Type |

|---|---|---|---|

| (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles | Acetylcholinesterase (AChE) | IC50 = 64 µM | Competitive |

| Benzotriazinones | Thioredoxin Reductase (TrxR) | Strong Inhibition | Reversible Mixed/Uncompetitive |

Data sourced from studies on acrylonitrile (B1666552) derivatives and benzotriazinones. nih.govnih.gov

The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia), a common feature of solid tumors. researchgate.netnih.gov The HIF-1 transcription factor plays a key role in tumor survival and angiogenesis by activating genes like vascular endothelial growth factor (VEGF). nih.govnih.gov Therefore, inhibiting the HIF-1 pathway is a promising strategy for cancer therapy. cornell.edu

Small-molecule inhibitors have been identified that target the HIF-1 pathway. One such inhibitor, 103D5R, discovered through a screen of a natural product-like library, was found to markedly decrease the protein levels of the HIF-1α subunit under hypoxic conditions. cornell.edu This inhibition was observed in various cancer cell lines, including glioma, prostate, and breast cancer. cornell.edu The mechanism of action was determined to be the reduction of HIF-1α protein synthesis, without affecting its degradation or mRNA levels. cornell.edu The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is known to regulate HIF-1α, and inhibitors of this pathway can also suppress HIF-1 activity. nih.govnih.gov

Studies on other compounds, such as methylalpinumisoflavone, have also shown inhibition of HIF-1 activation in cancer cells, leading to the suppression of HIF-1 target genes like VEGF and GLUT-1. researchgate.net This demonstrates that targeting the HIF-1 pathway is a viable approach for developing anticancer agents based on diverse chemical scaffolds.

Preclinical Efficacy and Proof-of-Concept Studies

Following in vitro characterization, promising analogues of this compound are advanced to preclinical studies to evaluate their efficacy in cellular and animal models of disease.

The anticancer potential of benzonitrile derivatives and related compounds has been demonstrated in various cancer cell lines. Derivatives of benzonitrile have shown cytotoxic effects against cell lines such as the HCT116 human colon cancer cells. Similarly, pyridazinone derivatives, which share structural similarities, have also exhibited anti-proliferative effects against HCT116 cells. nih.gov

The anticancer activity of some of these compounds is linked to their ability to inhibit the HIF-1 pathway. By inhibiting HIF-1α, these compounds can block the adaptive responses of tumor cells to hypoxia, thereby reducing their proliferation and survival. cornell.edu For example, the inhibition of HIF-1 leads to the downregulation of VEGF, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov

In a study of new pyridyl-substituted benzotriazin-7-ones, compounds showed significant cytotoxicity against various cancer cell lines in the National Cancer Institute's (NCI) one-dose testing. nih.gov This led to their selection for more extensive five-dose testing, highlighting their potential as anticancer agents. nih.gov The cytotoxicity of these compounds was found to be several orders of magnitude greater than that of their stable free radical precursors. nih.gov

Table 3: Anticancer Activity of Benzonitrile Analogues and Related Compounds

| Compound Class | Cancer Cell Line | Activity |

|---|---|---|

| Benzonitrile derivatives | HCT116 (Colon) | Cytotoxic effects |

| Pyridazinone derivatives | HCT116 (Colon) | Anti-proliferative effects |

| Pyridyl-substituted benzotriazin-7-ones | Various (NCI panel) | Submicromolar cytotoxicity |

| Biphenyl compounds (11 and 12) | Malignant Melanoma | IC50: 1.7 ± 0.5 µM and 2.0 ± 0.7 µM |

Data sourced from studies on various benzonitrile-related structures. nih.govnih.govmdpi.com

The influence of drugs on the nervous system, known as neuropharmacology, is a key area of investigation for benzonitrile derivatives due to their interaction with targets like H3 receptors and cholinesterases. ijmrhs.comlongdom.org

Compounds that act as histamine H3 receptor antagonists are being explored for the treatment of cognitive deficiencies, narcolepsy, and other neurological disorders. google.com By blocking H3 autoreceptors, these antagonists can increase the release of several neurotransmitters in the brain, which may lead to improved alertness and cognitive function.

The inhibition of AChE by benzonitrile analogues suggests their potential use in treating Alzheimer's disease. nih.gov In animal models, drugs that enhance cholinergic function have been shown to improve cognitive performance. Furthermore, some piperazine (B1678402) analogues of carboxamides have demonstrated antidepressant-like activity in the mouse forced swim test, a common animal model for depression. nih.gov These compounds were also found to be 5-HT3 receptor antagonists, another mechanism that has been linked to antidepressant and anxiolytic effects. nih.gov Antiepileptic drugs are crucial for managing seizures, and research into new chemical entities for epilepsy is ongoing. longdom.org The diverse neuropharmacological targets of benzonitrile-related compounds make them a rich area for the development of new therapies for a range of central nervous system disorders. longdom.org

Anti-infective Potential (e.g., Antimalarial Efficacy against Plasmodium falciparum)

There is no available research data on the antimalarial efficacy of this compound analogues against Plasmodium falciparum or any other infectious agents.

Assessment of Biological Activity Spectrum Across Different Disease Modalities

Information regarding the assessment of the biological activity spectrum of this compound analogues across various disease models is not present in the available scientific literature.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Positional Isomerism and Stereochemistry of the Piperidine (B6355638) Ring on Biological Activity

The spatial arrangement of atoms within a molecule can have a profound impact on its interaction with biological targets. In the case of piperidinyloxy benzonitrile (B105546) derivatives, both the point of attachment of the oxy-benzonitrile group to the piperidine ring and the stereochemistry of the piperidine ring itself are critical determinants of biological activity.

Positional Isomerism: The position of the ether linkage on the piperidine ring (e.g., at the 2-, 3-, or 4-position) significantly influences the molecule's three-dimensional shape and its ability to fit into the binding site of a target protein. Research on related heterocyclic compounds has shown that even subtle shifts in the position of a substituent can lead to dramatic changes in potency and selectivity. For instance, studies on benzoic acid derivatives have demonstrated that the position of substituents on the aromatic ring affects their antibacterial activity against E. coli. nih.gov Similarly, in a series of novel oxazolidinones, a linearly attached benzotriazole (B28993) derivative showed greater potency compared to its angular counterpart, highlighting the importance of the substituent's spatial orientation. nih.gov While specific data for 2-(3-piperidinyloxy)benzonitrile is not detailed in the provided results, the principle that positional isomerism is a key factor in determining biological activity is well-established in medicinal chemistry. nih.govnih.gov

Stereochemistry: The piperidine ring in this compound contains a chiral center at the 3-position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). It is a common principle in pharmacology that different enantiomers of a drug can have different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For example, in studies of substituted (S)-phenylpiperidines as dopamine (B1211576) antagonists, the stereoisomerism was a key consideration in the quantitative structure-activity relationship (QSAR) analysis. nih.gov The diastereoselective synthesis of piperidine derivatives is often a crucial step in drug development to isolate the more active stereoisomer. mdpi.com

Table 1: Impact of Positional Isomerism on Biological Activity of Hypothetical Piperidinyloxy Benzonitrile Derivatives This table is a representative example based on established medicinal chemistry principles, as specific comparative data for 2-, 3-, and 4-piperidinyloxy benzonitrile was not available in the search results.

| Compound | Piperidine Linkage Position | Relative Potency | Rationale for Potency Change |

|---|---|---|---|

| Hypothetical A | 2-piperidinyloxy | Low | Potential for steric hindrance near the ether linkage, leading to a poor fit in the target's binding pocket. |

| This compound | 3-piperidinyloxy | High | Optimal orientation for key binding interactions with the target protein. |

| Hypothetical B | 4-piperidinyloxy | Moderate | Sub-optimal orientation compared to the 3-substituted isomer, resulting in weaker binding interactions. |

Substituent Effects on the Benzonitrile Moiety and Overall Compound Potency

The benzonitrile moiety of this compound serves as a crucial aromatic recognition element and can be modified with various substituents to fine-tune the compound's electronic properties, lipophilicity, and steric profile. The nature, position, and number of these substituents can dramatically alter the compound's potency and other pharmacological properties.

The electronic effects of substituents on the benzonitrile ring, whether they are electron-donating or electron-withdrawing, can influence the molecule's interaction with the target protein. For example, in the development of 1,4-benzodiazepines, the type and position of substituents are known to be directly related to their pharmacological properties. capes.gov.br Similarly, QSAR studies on other heterocyclic compounds frequently identify electronic parameters as significant contributors to biological activity. nih.gov

The position of substituents on the benzonitrile ring is also critical. As demonstrated with benzoic acid derivatives, the location of a functional group on the aromatic ring can significantly impact antibacterial activity. nih.gov For instance, a hydroxyl group at the second carbon atom of the benzoic ring was found to be more effective than at other positions. nih.gov

Table 2: Effect of Benzonitrile Substituents on Potency of Hypothetical Analogues This table illustrates potential SAR trends based on general principles, as specific data for substituted this compound was not available in the search results.

| Compound | Substituent on Benzonitrile Ring | Position | Predicted Effect on Potency | Rationale |

|---|---|---|---|---|

| Parent Compound | -H | - | Baseline | Unsubstituted benzonitrile ring. |

| Analogue C | -F | 4-position | Increased | The small, electronegative fluorine atom can enhance binding through favorable electronic interactions or by improving metabolic stability. |

| Analogue D | -OCH₃ | 4-position | Decreased | The bulky methoxy (B1213986) group may cause a steric clash within the binding site, reducing affinity. |

| Analogue E | -Cl | 3-position | Increased | The chloro group can alter the electronic distribution and potentially form halogen bonds with the target. |

| Analogue F | -NO₂ | 4-position | Decreased | A strongly electron-withdrawing nitro group might create unfavorable electronic interactions or be too bulky for the binding pocket. |

Role of the Ether Linkage and Linker Modifications in Target Engagement

The ether linkage connecting the piperidine ring and the benzonitrile moiety is not merely a passive spacer but plays an active role in target engagement. This linker provides the correct distance and conformational flexibility for the two key structural motifs to adopt an optimal orientation within the binding site of the target protein.

In a study of 4-oxypiperidine ethers, the ether oxygen atom was found to be capable of forming a hydrogen bond with a tyrosine residue in the histamine (B1213489) H3 receptor, highlighting the direct involvement of this linkage in binding. nih.gov Modifications to this linker, such as altering its length, rigidity, or replacing the oxygen atom with other functional groups (e.g., thioether, amine), can have significant consequences for biological activity. Such changes can affect the molecule's conformational preferences and its ability to form key interactions with the target. For instance, in the development of antioxidants, the nature of the linker connecting different heterocyclic rings was shown to influence their activity. mdpi.com

Identification of Pharmacophores and Key Structural Motifs for Bioactivity

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, the key pharmacophoric elements likely include:

The Basic Nitrogen of the Piperidine Ring: This group is often protonated at physiological pH and can form a crucial salt bridge or cation-π interactions with acidic residues (e.g., aspartate, glutamate) or aromatic residues (e.g., tyrosine, phenylalanine) in the binding site. nih.gov

The Aromatic Benzonitrile Moiety: This group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues of the target protein. nih.gov

The Ether Oxygen: As mentioned previously, this atom can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site. nih.gov

The Cyano Group: The nitrile functionality can also participate in hydrogen bonding or dipolar interactions with the target.

The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.com This suggests that the combination of a piperidine ring and an aromatic group is a well-recognized motif by various biological targets.

Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking, DFT)

Computational chemistry provides powerful tools to understand and predict the SAR of novel compounds, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.commdpi.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, unsynthesized analogues. For example, a QSAR study on bicyclo(aryl)methyl)benzamides identified descriptors like polarizability, surface tension, and the number of hydrogen bond donors as being crucial for their biological activity. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.govbiointerfaceresearch.com Docking studies can reveal key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, providing a structural rationale for the observed SAR. nih.govnih.gov For instance, docking studies on 2-piperazin-1-yl-quinazolines helped to determine the key interactions with the αIIbβ3 integrin receptor. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can provide insights into properties like molecular orbital energies, electrostatic potential, and charge distribution, which are important for understanding reactivity and intermolecular interactions.

These computational approaches, when used in conjunction with experimental data, provide a detailed, three-dimensional understanding of the SAR, guiding the rational design of more effective and specific therapeutic agents based on the this compound scaffold.

Applications in Drug Discovery and Medicinal Chemistry of 2 3 Piperidinyloxy Benzonitrile Derivatives

Utility as Scaffold Precursors and Intermediates for Novel Therapeutic Agents

The 2-(3-piperidinyloxy)benzonitrile structure is a valuable starting point for the synthesis of more complex molecules. The benzonitrile (B105546) group and the piperidine (B6355638) ring offer multiple reactive sites for chemical modification, making them ideal building blocks in organic synthesis. nbinno.com This versatility allows for the creation of diverse libraries of compounds for screening against various biological targets.

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule. By using this compound as a scaffold, chemists can systematically alter its peripheral chemical groups to enhance potency, selectivity, and pharmacokinetic properties. For example, derivatives of a benzonitrile-piperazine structure have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 interaction, which is a key target in cancer immunotherapy. nih.gov In one study, a series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized. nih.gov The most potent compound from this series demonstrated significant inhibitory activity, highlighting the utility of the benzonitrile scaffold in developing new anticancer agents. nih.gov

Similarly, novel quinazolin-4-one-benzonitrile derivatives have been synthesized and investigated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes. nih.gov This demonstrates the broad applicability of the benzonitrile moiety as a precursor for developing agents targeting different disease areas. The 1,2,3-triazole ring, often synthesized via "click chemistry," is another component frequently combined with such scaffolds to act as a versatile linker or pharmacophore, further expanding the chemical space accessible from these intermediates. researchgate.net The ability to create complex molecules from these fundamental building blocks is crucial for the discovery of new and effective therapies. nih.gov

Development of Multi-Targeting Ligands for Complex Diseases (e.g., targeting H3 receptors and cholinesterases for Alzheimer's)

Complex multifactorial diseases like Alzheimer's disease (AD) often involve multiple pathological pathways. A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more biological targets simultaneously. The this compound framework is well-suited for this approach.

In the context of Alzheimer's disease, two important targets are the histamine (B1213489) H3 receptor (H3R) and cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE). mdpi.comresearchgate.net H3R antagonists can enhance the release of neurotransmitters like acetylcholine (B1216132), which is crucial for cognitive function, while cholinesterase inhibitors prevent the breakdown of acetylcholine. mdpi.comnih.gov Combining these two functionalities into a single molecule could offer a synergistic therapeutic effect.

Researchers have designed and synthesized novel series of compounds that incorporate the structural features necessary for both H3R affinity and cholinesterase inhibition. mdpi.comnih.gov For instance, a series of benzophenone derivatives containing a piperidine moiety were developed. One compound, (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone, showed high affinity for the H3 receptor (Ki = 8 nM) and significant inhibitory activity against BuChE (IC50 = 172 nM). nih.gov Another study focused on 4-oxypiperidine ethers, where the most promising compound displayed an affinity of 12.5 nM at the human H3R and an IC50 of 1.537 μM against AChE. acs.org These studies exemplify how the piperidine portion of the this compound scaffold can be a key component in MTDLs for neurodegenerative diseases.

| Compound Series | Target 1 Activity | Target 2 Activity | Reference |

|---|---|---|---|

| Benzophenone-Piperidine Derivatives | H3R Affinity (Ki = 8 nM) | BuChE Inhibition (IC50 = 172 nM) | nih.gov |

| 4-Oxypiperidine Ethers | hH3R Affinity (Ki = 12.5 nM) | AChE Inhibition (IC50 = 1.537 µM) | acs.org |

| Chlorophenoxyalkylamine Derivatives | H3R Ligand | AChE/BuChE Inhibition (IC50 ~ 1-2 µM) | nih.gov |

Strategies for Optimizing Bioavailability and Target Specificity

A critical aspect of drug development is optimizing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For orally administered drugs, bioavailability—the fraction of the drug that reaches systemic circulation—is a key parameter. The N-benzyl piperidine motif, a close structural relative to the core scaffold, is frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties. nih.gov

Structural modifications to the this compound scaffold can significantly impact bioavailability. Strategies include altering lipophilicity, reducing metabolic susceptibility, and improving aqueous solubility. For example, in the development of renin inhibitors, structural modifications of a piperidine-containing compound were undertaken to improve its poor bioavailability. nih.gov By focusing on physicochemical properties and using structure-based drug design, researchers were able to develop novel benzimidazole derivatives with enhanced oral bioavailability. nih.gov

Target specificity is another crucial factor. A drug should ideally interact strongly with its intended target while having minimal interaction with other biological molecules to avoid off-target effects. The three-dimensional nature of the piperidine ring allows for stereochemical optimization, which can be a powerful tool for improving both potency and selectivity. nih.gov Furthermore, structure-activity relationship (SAR) studies, where different functional groups are systematically introduced onto the scaffold, help in identifying the key interactions with the target protein, allowing for the design of more specific ligands. nih.gov

Clinical Development Pipeline for Related Benzonitrile-Piperidine Compounds (e.g., Perampanel, LSD1 inhibitors)

The therapeutic potential of the benzonitrile-piperidine chemical class is underscored by the number of related compounds that have entered clinical development and, in some cases, received regulatory approval.

Perampanel (Fycompa®) is an approved antiepileptic drug that features a benzonitrile group and a pyridinone ring, which is structurally related to piperidine. It is a selective, non-competitive antagonist of the AMPA-type glutamate receptor. nih.govnih.gov Perampanel has demonstrated efficacy in reducing seizure frequency in clinical trials for partial-onset seizures and has been approved for this indication in the European Union and the United States. nih.govtandfonline.comresearchgate.netfycompa.com Its development highlights the success of targeting neurological disorders with molecules containing the benzonitrile moiety.

Lysine-Specific Demethylase 1 (LSD1) inhibitors represent another important class of drugs where the benzonitrile-piperidine scaffold is relevant. LSD1 is an epigenetic regulator that is overexpressed in many cancers, making it an attractive therapeutic target. nih.gov Several LSD1 inhibitors are currently in clinical trials for various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). nih.govresearchgate.net

For instance, the crystal structure of LSD1 has been determined in a complex with a reversible inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. researchgate.net This compound contains a piperidinylmethoxy group directly linked to a substituted benzonitrile, demonstrating the direct relevance of the core scaffold. The study revealed that the cyano group of the benzonitrile forms a crucial hydrogen bond deep within the catalytic center of the LSD1 enzyme. researchgate.net Numerous LSD1 inhibitors incorporating scaffolds like tranylcypromine (TCP) have advanced to clinical trials. nih.govnih.gov

| Compound/Class | Mechanism of Action | Therapeutic Area | Development Stage | Reference |

|---|---|---|---|---|

| Perampanel | AMPA receptor antagonist | Epilepsy | Approved | nih.govnih.gov |

| ORY-1001 (Iadademstat) | Irreversible LSD1 inhibitor | Oncology (AML, SCLC) | Clinical Trials | researchgate.net |

| IMG-7289 (Bomedemstat) | Irreversible LSD1 inhibitor | Oncology (Myelofibrosis) | Clinical Trials | nih.gov |

| INCB059872 | Irreversible LSD1 inhibitor | Oncology (AML) | Clinical Trials | nih.gov |

| CC-90011 (Pulrodemstat) | Reversible LSD1 inhibitor | Oncology (AML, MDS) | Clinical Trials | nih.gov |

Emerging Research Directions and Future Perspectives for 2 3 Piperidinyloxy Benzonitrile Research

Novel Synthetic Strategies for Enhanced Accessibility and Sustainability

Furthermore, the development of novel catalytic systems is set to revolutionize benzonitrile (B105546) synthesis. The use of transition metal oxide clusters within zeolite pores for the ammoxidation of toluene (B28343) derivatives presents a highly selective and efficient route to benzonitriles, minimizing the formation of byproducts. medcraveonline.com Such technologies could be adapted for the synthesis of precursors to 2-(3-Piperidinyloxy)benzonitrile.

Another innovative approach involves the transformation of readily available starting materials. A recently developed three-step strategy facilitates the conversion of pyridines into benzonitriles. researchgate.netbris.ac.uk This method, which begins with pyridine (B92270) N-oxidation followed by photochemical deconstruction and subsequent Diels-Alder cycloaddition, offers a modular and retrosynthetically valuable tactic for creating diverse benzonitrile analogs. researchgate.netbris.ac.uk The application of such a strategy could open up new chemical space for derivatives of this compound.

The table below summarizes some of the emerging synthetic strategies that could be applied or adapted for the synthesis of this compound and its derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Synthesis | Combination of multiple reaction steps without isolation of intermediates. | Reduced reaction time, lower solvent consumption, and increased overall yield. |

| Nanocatalysis | Utilization of catalysts with dimensions in the nanometer range, such as metal oxide clusters in zeolites. | High selectivity, enhanced catalytic activity, and potential for milder reaction conditions. |

| Pyridine-to-Benzonitrile Conversion | A three-step photochemical and cycloaddition sequence to transform pyridines into benzonitriles. | Access to novel substitution patterns and utilization of readily available starting materials. |

| Nucleophilic Substitution on Fluorinated Precursors | Sequential nucleophilic displacement on polyfluorinated benzonitriles. researchgate.net | Facile and selective synthesis of symmetrically and asymmetrically substituted benzonitrile derivatives. researchgate.net |

Advanced Mechanistic Characterization of Bio-molecular Interactions at Target Sites

A profound understanding of how this compound interacts with its biological targets at a molecular level is paramount for its optimization as a therapeutic agent. While the precise targets for this specific compound are still under extensive investigation, research on closely related analogs provides valuable insights.

For example, the structurally similar compound, 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile, has been shown to exhibit its biological effects through the inhibition of protein kinases. Protein kinases are crucial mediators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The benzonitrile moiety, in conjunction with the piperidinyl ether, likely plays a key role in orienting the molecule within the ATP-binding pocket of the kinase, leading to competitive inhibition.

Furthermore, this class of compounds has been found to act as allosteric modulators of muscarinic receptors. Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, offers a more nuanced approach to receptor modulation, potentially leading to improved safety profiles. The piperidine (B6355638) ring and its substituents are critical for these allosteric interactions, influencing the conformational changes of the receptor and thereby modulating its activity.

Future research will undoubtedly employ advanced biophysical techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and surface plasmon resonance (SPR) to elucidate the precise binding modes of this compound and its derivatives with their target proteins. This detailed structural information will be instrumental in guiding the rational design of next-generation compounds with enhanced potency and selectivity.

Exploration of Untapped Therapeutic Areas and Orphan Diseases

The unique pharmacological profile of this compound and its analogs suggests that its therapeutic potential may extend beyond the initially explored areas. The ability of related compounds to modulate neurotransmitter receptors and protein kinases opens the door to a wide range of applications.

Based on the known activity of similar piperidine-containing benzonitriles, there is a strong rationale for investigating this compound in the context of neurological and psychiatric disorders. For instance, the modulation of muscarinic receptors suggests potential utility in treating cognitive deficits associated with Alzheimer's disease and schizophrenia. The interaction with histamine (B1213489) H3 receptors, observed in some piperidine derivatives, further supports its potential in managing neuropsychiatric conditions.

The realm of orphan diseases, which are rare conditions with limited treatment options, represents a significant opportunity for novel compounds like this compound. For example, certain rare cancers are driven by specific kinase mutations that could be susceptible to inhibition by this class of molecules. A structured approach to screening the compound against a panel of kinases implicated in various orphan diseases could uncover unexpected therapeutic opportunities. While not directly related to this compound, the recent orphan designation of a complex piperidine-containing molecule for the treatment of lymphoplasmacytic lymphoma highlights the potential for this chemical class in rare hematological malignancies. europa.eu

The potential for repurposing and exploring new therapeutic indications is summarized in the table below.

| Potential Therapeutic Area | Rationale Based on Analog Activity | Potential Orphan Disease Targets |

| Neurological Disorders | Allosteric modulation of muscarinic receptors (implicated in cognition). | Rare neurodegenerative disorders with defined molecular pathways. |

| Psychiatric Disorders | Histamine H3 receptor antagonism (implicated in schizophrenia). | Subtypes of treatment-resistant depression or anxiety. |

| Oncology | Inhibition of protein kinases involved in cell proliferation. | Cancers driven by specific, rare kinase fusions or mutations. |

| Inflammatory Diseases | Modulation of signaling pathways that are also relevant in inflammation. | Autoinflammatory disorders with limited therapeutic options. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the drug discovery process. arxiv.org For a scaffold like this compound, these computational tools offer a powerful means to explore vast chemical spaces and predict the properties of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates. arxiv.org

Generative AI models, such as IDOLpro, can design novel ligands in silico by combining diffusion models with multi-objective optimization. arxiv.org This allows for the simultaneous optimization of multiple parameters, including binding affinity to a specific target, synthetic accessibility, and desirable ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. arxiv.org By providing the core structure of this compound as a starting point, these algorithms could generate thousands of virtual derivatives and prioritize those with the highest predicted therapeutic potential. arxiv.org

Furthermore, machine learning models can be trained on existing structure-activity relationship (SAR) data for benzonitrile and piperidine-containing compounds to predict the biological activity of new designs. This predictive power can help to identify key structural motifs that contribute to potency and selectivity, as well as those that may lead to off-target effects or toxicity.

The integration of AI/ML into the research pipeline for this compound can be envisioned as a cyclical process:

Data Curation: Aggregation of all available data on the synthesis, biological activity, and properties of related compounds.

Model Training: Development of predictive machine learning models based on the curated data.

In Silico Design: Use of generative AI to propose novel derivatives with optimized properties.

Prioritization: Ranking of the virtual compounds based on their predicted profiles.

Synthesis and Testing: Chemical synthesis and biological evaluation of the top-ranked candidates.

Iterative Refinement: Feeding the new experimental data back into the models to improve their predictive accuracy for the next cycle of design.

This approach has the potential to significantly reduce the time and cost associated with bringing a new drug to market.

Potential for Diagnostic or Prognostic Applications (e.g., in advanced theranostics with related compounds)

The concept of theranostics, which combines therapeutic and diagnostic capabilities into a single agent, is a rapidly advancing frontier in personalized medicine. The structural features of this compound lend themselves to potential development as theranostic agents.

By incorporating a radionuclide, the compound could be transformed into a probe for molecular imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). For instance, if this compound or a derivative is found to bind with high affinity and selectivity to a specific cancer-related target, such as a particular kinase or receptor, a radiolabeled version could be used to visualize the location and extent of the disease. This would not only aid in diagnosis but also in patient selection for therapies targeting that specific molecule.

The therapeutic component could be a beta- or alpha-emitting radionuclide, which would deliver a cytotoxic radiation dose directly to the target-expressing cells. This approach is exemplified by the successful use of radiolabeled somatostatin (B550006) analogs (e.g., 177Lu-DOTATATE) for the treatment of neuroendocrine tumors and PSMA-targeting agents for prostate cancer. nih.gov

The development of a theranostic based on the this compound scaffold would involve several key steps:

Identification of a high-affinity biological target.

Modification of the core structure to incorporate a chelating agent capable of securely binding a radionuclide, without compromising its binding to the biological target.

Radiolabeling with a suitable diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) isotope.

Preclinical evaluation of the resulting radiopharmaceutical for its imaging and therapeutic efficacy.

The potential for developing theranostics from this scaffold could lead to highly personalized and effective treatments for a range of diseases, particularly in oncology.

Q & A

What are the standard synthetic protocols for 2-(3-Piperidinyloxy)benzonitrile, and how can reaction conditions be optimized?

Basic

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, analogous compounds like 2-(4-Oxo-cyclohexyl)-benzonitrile ( ) are synthesized via coupling reactions between substituted benzonitriles and piperidine derivatives. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions .

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product minimization .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling steps .

Which analytical techniques are most reliable for characterizing this compound’s structure?

Basic

Structural confirmation requires a combination of spectroscopic methods:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., nitrile peaks at ~110–120 ppm in ¹³C NMR) .

- IR spectroscopy : The nitrile group exhibits a sharp stretch at ~2200–2260 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

What are the solubility properties of this compound, and how do they influence experimental design?

Basic

The compound is insoluble in water but soluble in organic solvents (e.g., DCM, THF, ethanol) . This impacts:

- Reaction setup : Hydrophobic solvents are preferred for homogeneity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product .

How does the piperidinyloxy substituent influence the biological activity of this compound?

Advanced

The piperidinyloxy group enhances interactions with biological targets through:

- Hydrogen bonding : The oxygen atom in the ether linkage acts as a hydrogen bond acceptor, critical for receptor binding .

- Lipophilicity : The piperidine ring improves membrane permeability, as seen in cytotoxic analogs like 4-[2-(3-chlorophenyl)ethenyl]benzonitrile (IC₅₀ = 1.2 µM against MCF-7 cells) .

- Conformational flexibility : Rotatable bonds in the piperidine ring allow adaptive binding to enzymes or receptors .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Advanced

SAR strategies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl) on the benzene ring increases electrophilicity, enhancing reactivity in cross-coupling or SNAr reactions .

- Heterocyclic replacements : Replacing piperidine with morpholine alters solubility and target affinity, as demonstrated in analogs with improved anticancer activity .

- Bioisosteric swaps : Replacing the nitrile with a boronate ester (e.g., 4-(methoxymethoxy)-2-boronobenzonitrile) enables Suzuki-Miyaura coupling for diversifying derivatives .

How can researchers resolve contradictions in biological data for this compound analogs?

Advanced

Discrepancies in activity (e.g., varying IC₅₀ values across cell lines) require:

- Dose-response validation : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to confirm potency trends .

- Metabolic stability testing : Assess compound degradation in cell media (e.g., LC-MS monitoring) to rule out false negatives .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations caused by substituents like -OCH₃ or -Cl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.